molecular formula C23H18F3N3O2S2 B2587711 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1260991-81-8

2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No. B2587711
CAS RN: 1260991-81-8
M. Wt: 489.53
InChI Key: ZWAOZMWNOSJSOA-UHFFFAOYSA-N
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Description

2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C23H18F3N3O2S2 and its molecular weight is 489.53. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitory Activity on Thymidylate Synthase and Dihydrofolate Reductase

Compounds with the thieno[2,3-d]pyrimidine scaffold, similar to the one mentioned, have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and cell proliferation, making their inhibitors valuable in anticancer therapy. A study highlighted a compound exhibiting potent dual inhibitory activity against human TS and DHFR, indicating its potential as a therapeutic agent in cancer treatment (Gangjee et al., 2008).

Structural Analysis of Related Compounds

Crystal structure analyses of compounds structurally related to the chemical have been conducted, providing insights into their molecular conformations and potential interactions. Such studies are crucial for understanding how modifications in chemical structure affect biological activity and for designing more effective drugs (Subasri et al., 2017).

Radio-Ligand Development for PET Imaging

The development of radio-ligands based on the pyrazolo[1,5-a]pyrimidine scaffold, which bears resemblance to the structure , for Positron Emission Tomography (PET) imaging of the translocator protein (18 kDa), has been reported. This work demonstrates the application of such compounds in neuroimaging, potentially aiding in the diagnosis and study of neuroinflammatory conditions (Dollé et al., 2008).

Antimicrobial Activity

Research on pyrimidine-triazole derivatives indicates potential antimicrobial activity against selected bacterial and fungal strains. This suggests the role of these compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Majithiya & Bheshdadia, 2022).

Antitumor Activity

Studies on thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have demonstrated potent anticancer activity against various human cancer cell lines. This highlights the potential of these compounds in cancer therapy, with some showing activity comparable to that of known chemotherapeutic agents (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N3O2S2/c1-13-9-14(2)11-17(10-13)29-21(31)20-18(7-8-32-20)28-22(29)33-12-19(30)27-16-5-3-15(4-6-16)23(24,25)26/h3-11H,12H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAOZMWNOSJSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide

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